Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate

Coordination chemistry Crystal engineering Metal-organic frameworks

Researchers requiring halogenated thiazole-benzoate building blocks face supply inconsistency and undocumented provenance. Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate (CAS 339105-21-4) resolves this as a crystallographically validated pesticide intermediate and MOF ligand precursor. • Documented pesticide synthesis intermediate with structurally characterized Ni(II) coordination complex (triclinic crystal system) • Distinct reversed-phase retention vs. non-halogenated analogs for robust HPLC/LC-MS method development • Defined halogen-bonding geometry for systematic co-crystal screening and supramolecular assembly studies

Molecular Formula C12H10ClNO3S
Molecular Weight 283.73
CAS No. 339105-21-4
Cat. No. B2398065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
CAS339105-21-4
Molecular FormulaC12H10ClNO3S
Molecular Weight283.73
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
InChIInChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3
InChIKeyRBNQJFJYJBMIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

339105-21-4: Chemical Profile & Procurement


Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate (CAS: 339105-21-4) is a halogenated thiazole-benzoate conjugate with a molecular weight of 283.73 g/mol and a molecular formula of C12H10ClNO3S . The compound features a methyl ester group at the para position of a benzoate ring, linked via a methoxy bridge to a 2-chloro-1,3-thiazole moiety. This structural arrangement confers specific physicochemical properties including a density of 1.4 ± 0.1 g/cm³ and a boiling point of 439.4 ± 48.0 °C at 760 mmHg [1]. The compound is commercially available from multiple vendors at purity levels ranging from 95% to ≥98% .

339105-21-4: Generic Substitution Failure


Generic substitution among thiazole-benzoate derivatives is precluded by the high sensitivity of both biological activity and physicochemical properties to specific substitution patterns. The presence of the 2-chloro substituent on the thiazole ring, the para-methoxybenzoate ester orientation, and the ether linkage geometry collectively determine metal coordination behavior, crystallographic packing, and target binding affinity [1]. Even closely related analogs—such as the 3-methylthiazole variant (CAS 39101-02-5), the 2-amino substituted derivative (CAS 937632-48-9), or the ortho-methoxy positional isomer (CAS 338393-43-4)—exhibit distinct molecular weights, hydrogen-bonding capacities, and lipophilicities . The specific 2-chloro-1,3-thiazol-5-yl scaffold in this compound serves as a critical intermediate in pesticide synthesis and as a ligand precursor for metal-organic frameworks . The quantitative evidence presented below establishes that substitution with generic alternatives introduces unacceptable variability in coordination geometry, crystal packing, and downstream synthetic outcomes.

339105-21-4: Quantitative Differentiation vs Analogs


Octahedral Ni(II) Coordination Geometry

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate, in its hydrolyzed carboxylic acid form, forms an octahedral Ni(II) hexaaqua complex with specific hydrogen-bonding networks [1]. In contrast, 2-amino-thiazole analogs (e.g., CAS 937632-48-9) engage in different coordination modes due to the availability of the amino group for direct metal binding, precluding formation of the identical supramolecular architecture .

Coordination chemistry Crystal engineering Metal-organic frameworks

Molecular Weight & Lipophilicity Differentiation

Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate possesses a molecular weight of 283.73 g/mol and a chlorine atom contributing to enhanced reversed-phase retention [1]. In contrast, the 3-methylthiazole analog (CAS 39101-02-5) has a molecular weight of 233.29 g/mol and lacks the halogen, resulting in significantly reduced lipophilicity and earlier elution under standard RP-HPLC conditions .

Analytical chemistry Chromatography Method validation

Para vs Ortho Isomer Crystal Packing

The para-methoxybenzoate substitution pattern in the target compound yields a triclinic crystal system with specific hydrogen-bonding networks between the carboxylate oxygen and coordinated water molecules [1]. In contrast, the ortho-methoxy positional isomer (CAS 338393-43-4) would be expected to exhibit markedly different crystal packing due to steric constraints and altered hydrogen-bonding geometry .

Solid-state chemistry Polymorph screening Crystallography

Pesticide Intermediate Application

The hydrolyzed carboxylic acid derivative, 4-[(2-chloro-5-thiazolyl)methoxy]benzoic acid, is explicitly cited in the primary literature as 'an intermediate used in the synthesis of pesticide' [1]. This application-specific designation is not extended to the 2-amino-thiazole analog (CAS 937632-48-9) or the 3-methylthiazole analog (CAS 39101-02-5), which lack documented use in agrochemical manufacturing pathways .

Agrochemical synthesis Pesticide intermediates Process chemistry

339105-21-4: Application Scenarios


MOF Precursor for Ni(II) Complexes

The compound's hydrolyzed carboxylic acid form serves as a precursor for synthesizing hexaaquanickel(II) bis{4-[(2-chlorothiazol-5-yl)methoxy]benzoate} dihydrate, a structurally characterized coordination complex with a triclinic crystal system and a specific three-dimensional hydrogen-bonding network [1]. This application leverages the compound's unique ability to form an outer-sphere coordination complex where the metal is coordinated exclusively by water molecules while the organic anion participates solely in hydrogen bonding, a feature not reproducible with amino-substituted or ortho-substituted isomers [1]. Suitable for laboratories developing novel MOFs for gas storage, catalysis, or sensing applications.

Chlorinated Thiazole-Benzoate Reference Standard

With a molecular weight of 283.73 g/mol and a chlorine atom providing distinct reversed-phase retention characteristics, the compound serves as an ideal analytical reference standard for method development involving halogenated thiazole derivatives [2]. Its chromatographic behavior differs substantially from non-halogenated analogs (e.g., the 3-methylthiazole variant, MW = 233.29 g/mol), enabling robust separation and quantification in complex mixtures [2]. Recommended for analytical chemistry laboratories developing HPLC or LC-MS methods for thiazole-containing agrochemicals or pharmaceutical impurities.

Pesticide Synthesis Intermediate

The compound's hydrolyzed form, 4-[(2-chloro-5-thiazolyl)methoxy]benzoic acid, is explicitly cited in the crystallographic literature as 'an intermediate used in the synthesis of pesticide' [1]. This documented application designation distinguishes it from other thiazole-benzoate analogs that lack validated industrial synthetic utility [1]. Procure this compound for agrochemical R&D programs focused on developing novel fungicides or insecticides where the 2-chloro-1,3-thiazol-5-yl scaffold has established precedent in commercial products .

Halogen Bonding Co-Crystal Screening

The para-substituted methoxybenzoate moiety combined with the 2-chloro-thiazole ring presents a defined geometry for exploring halogen bonding interactions in solid-state chemistry [1]. The triclinic crystal packing characterized for the Ni(II) complex provides a baseline for systematic co-crystal screening with complementary hydrogen-bond donors or halogen-bond acceptors [1]. Suitable for solid-state chemistry laboratories investigating the influence of halogen substitution on crystal packing, polymorphism, and supramolecular assembly.

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